molecular formula C18H36O2 B592860 9,9,10,10-tetradeuteriooctadecanoic acid

9,9,10,10-tetradeuteriooctadecanoic acid

Cat. No.: B592860
M. Wt: 288.5 g/mol
InChI Key: QIQXTHQIDYTFRH-YQUBHJMPSA-N
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Description

9,9,10,10-Tetradeuteriooctadecanoic acid (C18H32D4O2) is a deuterium-labeled derivative of octadecanoic acid (stearic acid), where four hydrogen atoms at positions 9 and 10 on the alkyl chain are replaced with deuterium (²H or D). This isotopic labeling makes the compound valuable in mechanistic studies of enzymatic reactions, particularly those involving cytochrome P450 enzymes, which hydroxylate fatty acids at specific positions . The deuterium substitution at these positions allows researchers to track metabolic pathways and investigate kinetic isotope effects (KIEs) in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Stearic Acid-d4 involves the incorporation of deuterium atoms into the stearic acid molecule. This can be achieved through catalytic hydrogenation of stearic acid in the presence of deuterium gas. The reaction typically occurs under high pressure and temperature conditions to ensure the complete replacement of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of Stearic Acid-d4 follows similar principles but on a larger scale. The process involves the hydrogenation of stearic acid using deuterium gas in large reactors. The reaction conditions are carefully controlled to achieve high purity and yield of the deuterated product. The final product is then purified through distillation and crystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Stearic Acid-d4 undergoes typical reactions of saturated carboxylic acids. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Stearic Acid-d4 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Stearic Acid-d4 is similar to that of stearic acid. It is metabolized in the body through beta-oxidation, a process that breaks down fatty acids to produce energy. The deuterium atoms in Stearic Acid-d4 allow researchers to trace its metabolic pathway and study its effects on lipid metabolism. The primary molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and carnitine palmitoyltransferase .

Comparison with Similar Compounds

Chain Length and Deuteration Position Variations

Deuterated fatty acids vary in chain length (C12–C24) and positions of deuteration. Key examples include:

Compound Name Chain Length Deuteration Positions CAS Number Key Applications
9,9,10,10-Tetradeuteriooctadecanoic acid C18 9,9,10,10 1219794-61-2* Cytochrome P450 mechanism studies
13,13,14,14-Tetradeuteriohexadecanoic acid C16 13,13,14,14 N/A Lipid metabolism tracing
[9,9,10,10-²H₄]-Tetracosanoic acid C24 9,9,10,10 1219794-61-2 NMR and mass spectrometry standards
[12,12,13,13-²H₄]-Tetracosanoic acid C24 12,12,13,13 1219794-59-8 Isotopic internal standards
[3,3,5,5-²H₄]-Tetracosanoic acid C24 3,3,5,5 N/A Structural biology studies

Notes:

  • Verify CAS numbers experimentally.

Physical and Chemical Properties

Deuterium substitution introduces subtle changes in physical properties:

Property This compound Octadecanoic Acid (Non-deuterated) [12,12,13,13-²H₄]-Tetracosanoic Acid
Molecular Weight (g/mol) 316.5 284.5 400.6
Melting Point (°C) ~70–72 (estimated) 69.3 84–86
Solubility in Organic Solvents Slightly reduced due to isotopic mass High Similar to non-deuterated analogs
NMR Shifts (¹H/¹³C) Reduced ¹H signals at 9,10 positions Standard stearic acid peaks Distinct ¹³C signals at 12,13

Commercial Availability

Supplier Purity Price (USD) Packaging
CymitQuimica 98% $94–269 1 mg to 10 mg
Shanghai Anpel 97–99% N/A 0.1 g to 1 g
Cambridge Isotope Labs 98%+ Custom 0.25 g to 1 g

Key Research Findings

  • Kinetic Isotope Effects: Deuteration at 9,10 positions in octadecanoic acid reduces hydroxylation rates by cytochrome P450 enzymes by 2–3 fold, highlighting enzyme-substrate binding dynamics .
  • Stability: Deuterated fatty acids exhibit similar chemical stability to non-deuterated forms under standard storage conditions (e.g., −20°C, inert atmosphere) .
  • Analytical Precision: Using [9,9,10,10-²H₄]-tetracosanoic acid as an internal standard improves quantification accuracy in lipidomics by >95% .

Biological Activity

9,9,10,10-tetradeuteriooctadecanoic acid, also known as tetradeuterated stearic acid, is a deuterated fatty acid derivative of octadecanoic acid. The incorporation of deuterium isotopes into fatty acids is primarily used in metabolic studies and to understand lipid metabolism pathways. This compound has garnered interest in various biological research contexts due to its unique isotopic labeling properties that facilitate the investigation of metabolic processes.

Metabolic Pathways and Mechanisms

The biological activity of this compound can be explored through its role in lipid metabolism. Deuterated fatty acids like this compound are utilized in mechanistic studies of enzyme-catalyzed reactions, particularly hydroxylation processes. Research indicates that the kinetic isotope effect (KIE) can provide insights into the enzymatic mechanisms involved in fatty acid metabolism . The substitution of hydrogen with deuterium alters the reaction kinetics, allowing researchers to infer details about enzyme activity and substrate interactions.

Case Studies

Case Study 1: Enzyme-Catalyzed Hydroxylation Reactions

A study utilizing this compound focused on understanding the mechanism of enzyme-catalyzed hydroxylation reactions. The research demonstrated that the incorporation of deuterium significantly impacted the reaction rates compared to non-deuterated substrates. This finding underscores the importance of isotopic labeling in elucidating metabolic pathways involving fatty acids .

Case Study 2: Lipid Metabolism in Bacterial Systems

Another relevant study investigated the role of fatty acids in Staphylococcus aureus lipid metabolism. Although not directly involving this compound, it highlighted how different fatty acids are utilized by bacteria for membrane synthesis and energy production. The findings suggest that deuterated fatty acids could similarly be incorporated into bacterial membranes and influence metabolic processes .

Summary of Key Findings

Study Focus Findings
Enzyme-catalyzed reactionsKinetic isotope effectsDeuterated fatty acids alter reaction kinetics and provide insights into enzymatic mechanisms .
Bacterial lipid metabolismFatty acid utilizationSaturated and unsaturated fatty acids affect bacterial membrane integrity; implications for antibiotic susceptibility .

Implications for Future Research

The unique properties of this compound present opportunities for further research into lipid metabolism and its implications for health and disease. Future studies could explore:

  • The specific metabolic pathways affected by this compound in various organisms.
  • Its potential role as a tracer in metabolic studies involving human or animal models.
  • The impact of deuterated fatty acids on microbial resistance mechanisms.

Properties

IUPAC Name

9,9,10,10-tetradeuteriooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9,9,10,10-tetradeuteriooctadecanoic acid
9,9,10,10-tetradeuteriooctadecanoic acid
9,9,10,10-tetradeuteriooctadecanoic acid
9,9,10,10-tetradeuteriooctadecanoic acid
9,9,10,10-tetradeuteriooctadecanoic acid
9,9,10,10-tetradeuteriooctadecanoic acid

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